4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole
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Description
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole is a useful research compound. Its molecular formula is C18H16FNO3S2 and its molecular weight is 377.45. The purity is usually 95%.
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Biological Activity
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This compound, characterized by the presence of a sulfonyl group and an isopropylthio moiety, exhibits properties that may be beneficial in the treatment of inflammatory and pain-related conditions.
- Molecular Formula : C18H16FNO3S2
- Molecular Weight : 377.45 g/mol
- CAS Number : 862807-06-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, analgesic, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that compounds with a similar oxazole structure often exhibit anti-inflammatory properties. A study on related oxazolones demonstrated effective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapy. The derivatives containing sulfone groups showed promising results, with some exhibiting IC50 values lower than those of established drugs like celecoxib .
Analgesic Effects
In pharmacological tests such as the writhing test and hot plate test, compounds derived from oxazolones have shown significant analgesic activity. For instance, the analgesic activity of new oxazolones was evaluated, revealing that certain derivatives had comparable or superior effects to traditional analgesics . The presence of the sulfonyl group is believed to enhance these effects by improving binding affinity to pain-related biological targets.
Antimicrobial Activity
While preliminary evaluations of similar compounds indicated limited antibacterial efficacy against various Gram-positive and Gram-negative bacteria , ongoing research aims to clarify the spectrum of antimicrobial activity for this compound. The incorporation of different substituents may modify its activity profile.
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies have predicted binding affinities against COX-2 and other inflammatory mediators, suggesting a mechanism through which this compound may exert its therapeutic effects .
- Toxicity Assessments : Acute toxicity studies conducted on related compounds have shown low toxicity profiles, indicating that modifications to the oxazole structure can yield safe therapeutic agents .
- Synthesis and Characterization : The synthesis of this compound has been documented alongside various characterization techniques including FT-IR and NMR spectroscopy, confirming the integrity of the compound for further biological assessments .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-12(2)24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPNANQDIYLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.